molecular formula C6H6F2N2 B1426108 6-(Difluoromethyl)pyridin-3-amine CAS No. 913090-41-2

6-(Difluoromethyl)pyridin-3-amine

Cat. No. B1426108
M. Wt: 144.12 g/mol
InChI Key: CHLQZHZHFXWMOV-UHFFFAOYSA-N
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Description

“6-(Difluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 913090-41-2. Its linear formula is C6H6F2N2 . The compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Physical And Chemical Properties Analysis

“6-(Difluoromethyl)pyridin-3-amine” has a molecular weight of 144.12 g/mol . It’s a solid or liquid at room temperature . It’s shipped in a cold pack .

Scientific Research Applications

Catalytic Applications

6-(Difluoromethyl)pyridin-3-amine has been utilized in palladium-catalyzed CN coupling reactions. The use of related ligands in conjunction with various compounds like K2CO3 and DMAc has proven effective for the C-N coupling of aryl halides with anilines and N-heterocyclic aromatic amines, yielding up to 98% effectiveness (Nadri et al., 2014).

Synthesis of Functional Compounds

The compound is a key intermediate in the synthesis of various functional compounds. For instance, it has been used in the scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, an important intermediate for the preparation of protein kinase inhibitors targeting specific kinases like PI3K and mTOR (Rageot et al., 2019).

Structural and Coordination Chemistry

It plays a significant role in the formation of coordination polymers. For example, flexible unsymmetrical bis(pyridyl) ligands, including derivatives of 6-(difluoromethyl)pyridin-3-amine, have been used to construct helical silver(I) coordination polymers, showcasing diverse cis-trans and trans-trans conformations (Zhang et al., 2013).

Photophysical Properties

Research has also been conducted on phosphorescent C*N∧N- and C∧N∧N-coordinated platinum complexes using derivatives of 6-(difluoromethyl)pyridin-3-amine. These studies focus on the synthesis, structure, photophysics, and DFT studies of these compounds, which are significant in understanding light-emitting properties (Harris et al., 2013).

Medicinal Chemistry

Although the request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds derived from 6-(difluoromethyl)pyridin-3-amine have been evaluated for potential anticancer activities. These studies, while not directly related to the compound itself, highlight its importance in medicinal chemistry research (Chavva et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H314, H317, H330, H341, H360, H372, and H411 . These codes indicate various hazards such as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), fatal if inhaled (H330), suspected of causing genetic defects (H341), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and toxic to aquatic life with long-lasting effects (H411) .

properties

IUPAC Name

6-(difluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLQZHZHFXWMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717383
Record name 6-(Difluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)pyridin-3-amine

CAS RN

913090-41-2
Record name 6-(Difluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound obtained in Step C (5.9 g) in dichloromethane (80 ml) was treated with trifluoroacetic acid (3.7 ml) at ambient temperature for 12 hours. The reaction mixture was poured into aqueous sodium hydrogen carbonate (saturated) and washed several times with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate and then concentrated in vacuo. Chromatography on silica gel (eluent: hexane/ethyl acetate 1:1) afforded 6-difluoromethyl-pyridin-3-yl-amine (2.1 g): 1H NMR (400 MHz, CDCl3) 3.98 (br s, 2H), 6.56 (t, 1H), 7.03 (dd, 1H), 7.40 (d, 1H), 8.06 (d, 1H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl[6-(difluoromethyl)pyridin-3-yl]carbamate (1.11 g, 4.54 mmol) in dichloromethane (8 ml), trifluoroacetic acid (8 ml) was added at room temperature. The reaction mixture was stirred for 5 hours at the same temperature, and then was concentrated under reduced pressure. Dichloromethane and saturated aqueous sodium hydrogencarbonate were added to the resulting residue. The organic layer was taken, and the organic layer was dried over anhydrous sodium sulfate and filtered. Subsequently, the filtrate was concentrated under reduced pressure. The resulting residue was subjected to flash silica gel chromatography, and the fraction obtained from an elution with hexane:ethyl acetate=2:1 was concentrated under reduced pressure to obtain the title compound (540 mg, 3.75 mmol, 82%) as a pale green oily substance.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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